molecular formula C12H10ClNO3 B8372609 3-(4-(2-Chloroethyl)phenyl)isoxazole-4-carboxylic acid

3-(4-(2-Chloroethyl)phenyl)isoxazole-4-carboxylic acid

Cat. No.: B8372609
M. Wt: 251.66 g/mol
InChI Key: ZUBOSDJOEVEAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(2-Chloroethyl)phenyl)isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

3-[4-(2-chloroethyl)phenyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c13-6-5-8-1-3-9(4-2-8)11-10(12(15)16)7-17-14-11/h1-4,7H,5-6H2,(H,15,16)

InChI Key

ZUBOSDJOEVEAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)C2=NOC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(4-(2-chloroethyl)phenyl)isoxazole-4-carboxylate (1.46 g, 5.49 mmol) was dissolved in THF-water (2:1, 30 ml), lithium hydroxide monohydrate (922 mg, 21.97 mmol) was added, and the mixture was stirred at room temperature for 6 hours. THF was evaporated under reduced pressure, 2N hydrochloric acid was added to weak-acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (1.38 g, 100%).
Name
Methyl 3-(4-(2-chloroethyl)phenyl)isoxazole-4-carboxylate
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
922 mg
Type
reactant
Reaction Step Two
Yield
100%

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